{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Catalog No.
S1972437
CAS No.
90732-58-4
M.F
C8H10BrClN2S
M. Wt
281.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide ...

CAS Number

90732-58-4

Product Name

{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

IUPAC Name

(4-chlorophenyl)methyl carbamimidothioate;hydrobromide

Molecular Formula

C8H10BrClN2S

Molecular Weight

281.6 g/mol

InChI

InChI=1S/C8H9ClN2S.BrH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H

InChI Key

XZGYFCWZQGBICU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC(=N)N)Cl.Br

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)Cl.Br
{(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a crystalline powder that is used in scientific experiments to study its various properties and applications. It is a compound that is used in the pharmaceutical industry to develop new drugs and treatments for various diseases. The chemical formula for {(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is C8H10ClN3S.HBr.
{(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a white crystalline powder that is highly soluble in water and ethanol. Its melting point is between 146-152°C. The compound has a molecular weight of 280.6 g/mol.
{(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide can be synthesized using various methods. One of the most common methods is the reaction of 4-chlorobenzaldehyde with thiourea in the presence of sodium hydroxide to form 4-(methylthio)benzaldehyde, which is then reacted with methylamine to form {(4-Chlorophenyl)methyl]sulfanyl}methanimidamide. The hydrobromide salt is then formed by reacting the amine with hydrobromic acid.
The compound can be characterized using various analytical techniques such as NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry.
Various analytical methods can be used to analyze {(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and Fourier transform infrared (FT-IR) spectroscopy.
{(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide has been shown to exhibit a range of biological properties, including anti-inflammatory, analgesic, and antimicrobial activities. It has also been shown to inhibit the growth of cancer cells.
Toxicity studies of {(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide have demonstrated low toxicity in animal studies. However, safety precautions should still be taken when handling the compound in scientific experiments.
{(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is used in scientific experiments to study its various properties and biological activities, including its potential use in the development of new drugs and treatments for various diseases.
Research on {(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is ongoing, with studies focusing on its potential applications in the treatment of various diseases, such as cancer, inflammation, and pain.
{(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide has the potential to be used in a range of fields, including the pharmaceutical industry, where it could be developed into new drugs and treatments for various diseases. It also has potential applications in agriculture, as an antimicrobial agent.
Limitations of {(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide include its limited solubility in organic solvents, which may limit its use in certain applications. Future directions for research could include developing new synthetic routes to increase the compound's solubility and exploring its potential applications in other fields, such as materials science.
- Developing new synthetic routes to increase the compound's solubility
- Exploring its potential applications in materials science
- Investigating its potential use as an antioxidant
- Studying its potential as a corrosion inhibitor
- Examining its antiviral properties
- Investigating its potential use in animal feed to improve animal health
- Studying its mechanism of action in cancer cells
- Developing new formulations to enhance its drug delivery properties
- Investigating its potential use in the treatment of autoimmune diseases
- Exploring its potential use as a food preservative
- Studying its potential as an insecticide for crop protection.

Dates

Modify: 2023-08-16

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